molecular formula C26H31N3O4S B11521430 1-[(Morpholin-4-YL)methyl]-3'-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

1-[(Morpholin-4-YL)methyl]-3'-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11521430
M. Wt: 481.6 g/mol
InChI Key: FOXQJRBHHIKDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Morpholin-4-YL)methyl]-3’-[4-(pentyloxy)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its spirocyclic structure, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H31N3O4S

Molecular Weight

481.6 g/mol

IUPAC Name

1'-(morpholin-4-ylmethyl)-3-(4-pentoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C26H31N3O4S/c1-2-3-6-15-33-21-11-9-20(10-12-21)29-24(30)18-34-26(29)22-7-4-5-8-23(22)28(25(26)31)19-27-13-16-32-17-14-27/h4-5,7-12H,2-3,6,13-19H2,1H3

InChI Key

FOXQJRBHHIKDQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.